Superior In Vivo Anti-Inflammatory Potency (ED50) Compared to Sakuranetin in a PLA2-Induced Model
In a direct head-to-head comparison within the same study, Aromadendrin 7-methyl ether demonstrated a significantly lower ED50 value (8 mg/kg) than its close structural analog, sakuranetin (18 mg/kg), in a murine model of PLA2-induced paw edema [1]. This quantifies its superior in vivo anti-inflammatory potency under identical experimental conditions, providing a clear rationale for its selection over sakuranetin for studies targeting sPLA2-mediated inflammatory pathways.
| Evidence Dimension | In vivo anti-inflammatory potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 8 mg/kg |
| Comparator Or Baseline | Sakuranetin (ED50 = 18 mg/kg) |
| Quantified Difference | 2.25-fold more potent (lower ED50 is superior) |
| Conditions | Murine model of phospholipase A2 (PLA2)-induced paw edema; subcutaneous injection into mouse paws. |
Why This Matters
This 2.25-fold difference in potency directly impacts in vivo dosing strategies and establishes Aromadendrin 7-methyl ether as the more effective lead candidate for studying PLA2-mediated inflammation.
- [1] Hernández, V., et al. (2007). Effects of naturally occurring dihydroflavonols from Inula viscosa on inflammation and enzymes involved in the arachidonic acid metabolism. Life Sciences, 81(6), 480-488. View Source
